N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine
CAS No.:
Cat. No.: VC16265112
Molecular Formula: C15H19N7
Molecular Weight: 297.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N7 |
|---|---|
| Molecular Weight | 297.36 g/mol |
| IUPAC Name | 4-N-cyclopropyl-6-(2-ethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)pyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C15H19N7/c1-2-12-17-6-9-7-22(8-11(9)19-12)14-5-13(18-10-3-4-10)20-15(16)21-14/h5-6,10H,2-4,7-8H2,1H3,(H3,16,18,20,21) |
| Standard InChI Key | LDUYZFMIQTUXSO-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC=C2CN(CC2=N1)C3=NC(=NC(=C3)NC4CC4)N |
Introduction
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives are crucial in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. These compounds often serve as building blocks for more complex molecules with therapeutic potential.
Biological Activities of Pyrimidine Derivatives
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Anticancer Activity: Many pyrimidine derivatives have shown promise as anticancer agents by inhibiting key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs) .
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Antiviral Activity: Some pyrimidine derivatives exhibit antiviral properties, making them candidates for treating viral infections.
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Antibacterial Activity: Pyrimidine-based compounds have demonstrated antibacterial effects, potentially useful in developing new antibiotics.
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives often involves condensation reactions between appropriate precursors. For example, the synthesis of pyrrolopyrimidines typically involves the reaction of pyrimidine rings with pyrrole derivatives.
Synthetic Routes
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Condensation Reactions: These are commonly used to form the pyrimidine ring by reacting suitable starting materials like amines and carbonyl compounds.
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Cyclization Reactions: These involve the formation of a ring structure from an acyclic precursor, often through intramolecular reactions.
Research Findings and Potential Applications
While specific research findings on N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine are not available, related pyrimidine derivatives have shown significant potential in various therapeutic areas.
Potential Therapeutic Areas
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Cancer Therapy: Inhibitors of CDK4/6, such as some pyrrolopyrimidine compounds, are used in cancer treatment to halt cell cycle progression .
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Angiogenesis Inhibition: Compounds like VEGFR-2 inhibitors can prevent tumor growth by blocking blood vessel formation .
Data Tables and Comparative Analysis
Given the lack of specific data on N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine, a comparative analysis of related compounds can provide insights into their biological activities and structural variations.
| Compound | Biological Activity | Structural Features |
|---|---|---|
| Pyrrolopyrimidine CDK4/6 Inhibitors | Anticancer | Pyrrolopyrimidine core with various substituents |
| VEGFR-2 Inhibitors | Antiangiogenic, Antitumor | Pyrimidine or pyrrolopyrimidine core with phenyl or dichlorophenyl substituents |
| N4-cyclopropyl-5-ethyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine | Potential antibacterial or antiviral | Cyclopropyl and piperazine substituents |
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